2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a thiazolo[4,5-d]pyridazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the morpholino, propyl, and thiophenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the following steps:
Formation of the thiazolo[4,5-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene and 2-chloropyridazine, under acidic or basic conditions.
Introduction of the morpholino group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with morpholine.
Addition of the propyl group: This can be accomplished through alkylation reactions using propyl halides or other propylating agents.
Attachment of the thiophen-2-yl group: This step may involve cross-coupling reactions, such as Suzuki or Stille coupling, using thiophen-2-yl boronic acid or stannane derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophen-2-yl group.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing heterocycles.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the morpholino group can enhance its binding affinity and selectivity. In materials science, its electronic properties can be attributed to the conjugated system of the thiazolo[4,5-d]pyridazine core, which facilitates electron transport and light absorption.
Comparison with Similar Compounds
Similar Compounds
2-morpholino-5-propyl-7-(phenyl)thiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
2-morpholino-5-propyl-7-(furan-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.
2-morpholino-5-propyl-7-(pyridin-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but with a pyridin-2-yl group instead of a thiophen-2-yl group.
Uniqueness
The uniqueness of 2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one lies in the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-morpholin-4-yl-5-propyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-2-5-20-15(21)13-14(12(18-20)11-4-3-10-23-11)24-16(17-13)19-6-8-22-9-7-19/h3-4,10H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMIHNLIRZVZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=N1)C3=CC=CS3)SC(=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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